![molecular formula C25H22FN5O4 B2720226 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1260903-47-6](/img/structure/B2720226.png)
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, an acetyl group, a piperazine, and a fluorophenyl group . These groups could potentially contribute to the compound’s properties and reactivity.
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The benzodioxole, oxadiazole, and pyrrole rings would likely contribute to the rigidity of the molecule, while the acetyl, piperazine, and fluorophenyl groups could potentially influence its polarity .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of the compound would likely be influenced by the presence of the benzodioxole, oxadiazole, pyrrole, acetyl, piperazine, and fluorophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the benzodioxole, oxadiazole, and pyrrole rings could contribute to its rigidity, while the acetyl, piperazine, and fluorophenyl groups could potentially influence its polarity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Microwave-assisted Synthesis and Biological Evaluation : A study focused on synthesizing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various nuclei including 1,3-oxazolidine and 5-thioxo-1,2,4-triazole, through microwave-assisted methods. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, revealing moderate to good antimicrobial effects against tested microorganisms, with some compounds showing antiurease and antilipase activities (Başoğlu et al., 2013).
Antimycobacterial Activity of Synthesized Compounds : Another study synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity. The derivatives showed promising antimicrobial effects, highlighting the potential of these compounds in addressing microbial infections (Sathe et al., 2011).
Structural Analysis and Interaction Studies : Research on the molecular structure and intermolecular interactions of closely related piperazines with benzodioxolyl and halobenzoyl groups revealed differences in hydrogen bonding and molecular conformations. These findings are crucial for understanding the physical and chemical properties of these compounds (Mahesha et al., 2019).
Biological Evaluation of Piperazine Derivatives : Studies have also focused on synthesizing novel piperazine derivatives linked with benzofuran, assessing their antibacterial and cytotoxic activities. Some derivatives exhibited significant antibacterial efficacies and biofilm inhibition activities, suggesting their potential as therapeutic agents (Mekky & Sanad, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-1-2-5-19(18)29-10-12-30(13-11-29)23(32)15-31-9-3-6-20(31)25-27-24(28-35-25)17-7-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZLLHAQRBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(3-Chlorophenyl)-7-{[(4-ethenylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2720146.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2720149.png)
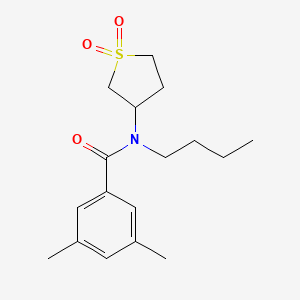


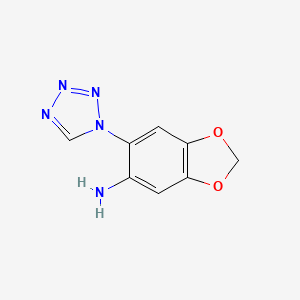
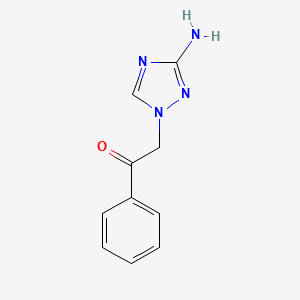
![[(2S,5S)-5-(Hydroxymethyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2720159.png)
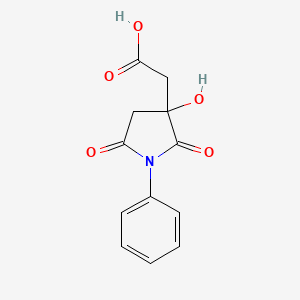

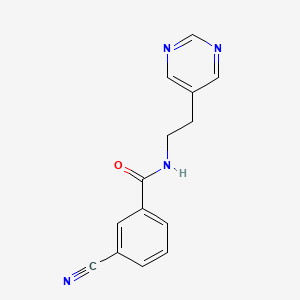
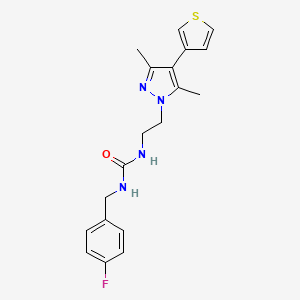
![3-[[1-(4-Methylphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2720166.png)